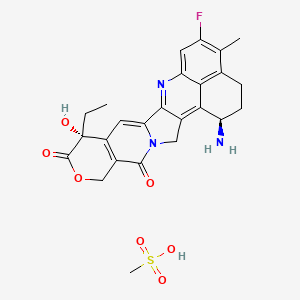

(1R,9R)-Exatecan mesylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C25H26FN3O7S |

|---|---|

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

(10R,23R)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m1./s1 |

InChI-Schlüssel |

BICYDYDJHSBMFS-AKYVXKJQSA-N |

Isomerische SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(1R,9R)-Exatecan mesylate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (1R,9R)-Exatecan Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342) and a pivotal inhibitor of DNA topoisomerase I (TOP1).[][] Its mechanism of action centers on the stabilization of the TOP1-DNA cleavage complex, which obstructs the re-ligation of single-strand DNA breaks. This action leads to the accumulation of DNA damage, particularly lethal double-strand breaks during DNA replication, culminating in apoptotic cell death.[3][4] Exatecan (B1662903) has demonstrated greater potency than other camptothecin analogs like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan) in numerous preclinical studies.[5][6] This enhanced potency and its favorable physicochemical properties have made it a critical payload component in the development of advanced antibody-drug conjugates (ADCs).[][4][7] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the underlying molecular processes.

Core Mechanism of Action: Topoisomerase I Inhibition

DNA Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes like replication and transcription.[][8] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[7][8]

The cytotoxic action of this compound is initiated by its specific interaction with the TOP1-DNA complex. The key steps are:

-

Formation of the Cleavage Complex: TOP1 covalently binds to the 3'-phosphate end of a DNA strand, creating a single-strand break and forming a transient intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[7][9]

-

Stabilization by Exatecan: Exatecan intercalates into this complex, effectively "trapping" it.[7][10] This binding prevents TOP1 from re-ligating the broken DNA strand.[][3] Modeling studies suggest that exatecan forms unique molecular interactions with both the DNA base and TOP1 residues, contributing to its high potency.[9][10]

-

DNA Damage Induction: The stabilized TOP1cc becomes a roadblock for the DNA replication machinery. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand break.[4][8]

-

Apoptosis: The accumulation of these irreparable double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[4][9]

Mandatory Visualization

Quantitative Data

The potency of exatecan mesylate has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cytotoxicity

| Assay Type | Target/Cell Line | Value | Reference |

| Enzyme Inhibition | |||

| IC₅₀ | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [11][12][13] |

| Cytotoxicity (GI₅₀) | |||

| Mean GI₅₀ | Human Breast Cancer Cells | 2.02 ng/mL | [8][12] |

| Mean GI₅₀ | Human Colon Cancer Cells | 2.92 ng/mL | [8][12] |

| Mean GI₅₀ | Human Stomach Cancer Cells | 1.53 ng/mL | [8][12] |

| Mean GI₅₀ | Human Lung Cancer Cells | 0.877 ng/mL | [8][12] |

| Mean GI₅₀ | PC-6 (Human Lung Cancer) | 0.186 ng/mL | [12] |

| Mean GI₅₀ | PC-6/SN2-5 (Resistant) | 0.395 ng/mL | [12] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth inhibitory concentration) is the concentration that causes 50% inhibition of cell growth.[14][15]

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Dosing Schedule | Reference |

| Elimination Half-life (t½) | ~7.9 - 14 hours | 30-min to 24-hr infusion | [5][16] |

| Clearance (CL) | ~2.28 L/h/m² | 30-min infusion for 5 days | [16] |

| Volume of Distribution (Vd) | ~18.2 L/m² | 30-min infusion for 5 days | [16] |

Experimental Protocols

The characterization of TOP1 inhibitors like exatecan relies on a set of standardized assays.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay directly measures the ability of a compound to inhibit the catalytic activity of TOP1.[8][17]

-

Principle: TOP1 relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) are then separated by agarose (B213101) gel electrophoresis.[17]

-

Materials: Purified human TOP1, supercoiled plasmid DNA (e.g., pBR322), assay buffer, test compound (Exatecan), and a DNA intercalating dye (e.g., SYBR Green or ethidium (B1194527) bromide).[17]

-

Methodology:

-

Reaction Setup: Incubate supercoiled plasmid DNA with purified TOP1 enzyme in the presence of varying concentrations of exatecan mesylate or a vehicle control.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.[8][17]

-

Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS) and proteinase K to digest the enzyme.[8]

-

Analysis: Separate the DNA isoforms (supercoiled and relaxed) on an agarose gel.

-

Visualization: Stain the gel with a DNA dye and visualize under UV light. The amount of supercoiled DNA remaining is proportional to the inhibitory activity of the compound.[17]

-

Quantification: Quantify the intensity of the DNA bands to determine the IC₅₀ value.[17]

-

Cell Viability (Cytotoxicity) Assay

These assays determine the concentration at which a compound reduces the viability or metabolic activity of a cancer cell population.[18][19]

-

Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a loss of viability.[19] Other common methods use tetrazolium salts (MTT, MTS) which are reduced by metabolically active cells to produce a colored formazan (B1609692) product.[20]

-

Materials: Cancer cell lines, 96-well plates, complete cell culture medium, exatecan mesylate stock solution, and a viability assay kit (e.g., CellTiter-Glo®).[19]

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.[18]

-

Treatment: Treat the cells with a serial dilution of exatecan mesylate for a specified period (e.g., 72-120 hours).[18]

-

Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[19]

-

Signal Measurement: After a short incubation to stabilize the signal, measure the luminescence or absorbance using a plate reader.[18][19]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.[18]

-

DNA Damage Assay (γH2AX Immunofluorescence)

This assay visualizes the formation of DNA double-strand breaks, a direct consequence of exatecan's mechanism.

-

Principle: Following a double-strand break, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylated histone accumulates at the site of damage, forming distinct nuclear foci that can be visualized and quantified using a specific antibody.[19]

-

Materials: Cells grown on coverslips, exatecan mesylate, paraformaldehyde (PFA) for fixation, Triton™ X-100 for permeabilization, primary antibody against γH2AX, a fluorescently-labeled secondary antibody, and DAPI for nuclear counterstaining.[19]

-

Methodology:

-

Treatment: Treat cells with exatecan for a desired time (e.g., 2-24 hours).[19]

-

Fix and Permeabilize: Fix the cells with PFA, then permeabilize the cell membranes with a detergent like Triton™ X-100.[19]

-

Antibody Staining: Block non-specific sites and incubate with the primary anti-γH2AX antibody, followed by incubation with a fluorescent secondary antibody.

-

Counterstain and Mount: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[19]

-

Imaging: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the level of DNA double-strand breaks.

-

In Vivo Antitumor Activity Assay (Xenograft Model)

This assay evaluates the efficacy of a compound in a living organism.[17]

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth over time.[17]

-

Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines, cell culture medium, and the test compound (exatecan).[17]

-

Methodology:

-

Implantation: Inject human tumor cells subcutaneously into the flank of the mice.

-

Tumor Growth: Monitor the mice until tumors reach a specified volume (e.g., 100-200 mm³).[17]

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer exatecan mesylate via a clinically relevant route (e.g., intravenously) at various doses and schedules.[12][17]

-

Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.[17]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology). Calculate metrics such as tumor growth inhibition (TGI).[17]

-

Conclusion

This compound is a highly potent topoisomerase I inhibitor that exerts its anticancer effects by trapping the TOP1-DNA cleavage complex, leading to catastrophic DNA damage and apoptosis. Its superior potency compared to earlier camptothecin analogs has been consistently demonstrated in a variety of preclinical models. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for researchers engaged in the study and development of exatecan-based therapeutics, including its promising application as a payload in next-generation antibody-drug conjugates.

References

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Portico [access.portico.org]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cybrexa.com [cybrexa.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Convergent Synthesis of (1R,9R)-Exatecan Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan mesylate, a potent topoisomerase I inhibitor, is a crucial component in the development of next-generation antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a sophisticated and efficient synthetic strategy. This technical guide provides a detailed overview of a convergent synthesis approach for (1R,9R)-Exatecan mesylate. This method involves the preparation of two key intermediates, the aminonaphthalene core ("EXA-aniline") and a chiral tricyclic lactone ("EXA-trione"), which are then coupled to form the core structure of the final product. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the field of medicinal chemistry and drug development.

Overall Synthetic Strategy: A Convergent Approach

The convergent synthesis of this compound offers significant advantages over linear approaches by allowing for the independent synthesis and purification of complex intermediates, which can improve overall yield and efficiency. The general workflow is depicted below.

Caption: Convergent synthesis workflow for this compound.

Synthesis of Key Intermediates

Synthesis of the Chiral Tricyclic Lactone (EXA-trione)

The enantiomerically pure tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical component for establishing the correct stereochemistry in the final drug molecule.

Experimental Protocol: Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

A precursor, Compound (Formula 4), is subjected to acidic cyclization to yield the desired tricyclic lactone.[1]

-

A solution of Compound (Formula 4) (4.3 g, 100 mmol) in dichloromethane (B109758) (200 ml) is prepared.

-

To this solution, 2M sulfuric acid (200 ml) is added.

-

The biphasic mixture is stirred vigorously at room temperature for 2 hours.

-

The organic layer is separated, washed with saturated brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol.

| Parameter | Value | Reference |

| Starting Material | Compound (Formula 4) | [1] |

| Reagents | Dichloromethane, 2M Sulfuric Acid, Isopropanol | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 57% | [1] |

| Melting Point | 172-174°C | [1] |

| Optical Rotation | [α]D15 +115.6° (c=0.5, chloroform) | [1] |

Synthesis of the Aminonaphthalene Core (EXA-aniline)

The synthesis of the functionalized aminonaphthalene core, referred to as EXA-aniline, is a multi-step process starting from 3-fluoro-4-methylaniline.

Step 1: Acylation of 3-Fluoro-4-methylaniline

The amino group of 3-fluoro-4-methylaniline is protected by acylation.

Experimental Protocol:

-

To a solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane), an acylating agent such as acetic anhydride (B1165640) is added in the presence of a base (e.g., pyridine).

-

The reaction is typically stirred at a controlled temperature (e.g., 15-30°C) for 1-2 hours.

-

Upon completion, the reaction is quenched with water, and the product, N-(3-fluoro-4-methylphenyl)acetamide, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Bromination

A bromine atom is introduced into the aromatic ring.

Experimental Protocol:

-

The N-(3-fluoro-4-methylphenyl)acetamide is dissolved in a suitable solvent system (e.g., a mixture of dichloromethane and acetic acid).

-

N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 5-35°C).

-

The reaction is monitored until completion, after which the product, N-(5-bromo-3-fluoro-4-methylphenyl)acetamide, is isolated and purified.

Step 3: Cross-Coupling and Rearrangement

A key carbon-carbon bond is formed via a cross-coupling reaction, followed by a rearrangement to construct the tetralone core. A detailed, optimized protocol for these steps is often proprietary; however, a general approach is outlined in recent patent literature. A patent describes the synthesis of an advanced intermediate, 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione, which is a precursor to EXA-aniline.

Step 4: Final Deprotection to Yield EXA-aniline

The final step involves the removal of protecting groups to furnish the EXA-aniline.

Experimental Protocol:

-

A reactor is charged with 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione, aqueous HCl (6 M), and acetic acid.

-

The mixture is heated to reflux for approximately 24 hours.

-

After cooling, the precipitated phthalic acid is filtered off.

-

The filtrate is concentrated, and the residue is treated with a base (e.g., aqueous KHCO3 or K2CO3) in a solvent such as THF, EtOAc, or acetone (B3395972) with isopropanol.

-

Acetic anhydride is added at 5°C, and the mixture is stirred for 30 minutes.

-

Methanol is added, and after stirring, the volatiles are removed.

-

Water is added, and the mixture is heated to 40°C. The aqueous layer is removed.

-

The solid is washed with water and aqueous ethanol (B145695) and then dried.

-

The crude product is further purified by heating in acetone at 50°C, followed by cooling and filtration to yield EXA-aniline as off-white crystals.

| Step | Key Reagents | Key Conditions |

| Acylation | Acetic anhydride, pyridine | 15-30°C, 1-2 hours |

| Bromination | N-bromosuccinimide | 5-35°C |

| Cross-Coupling | Palladium catalyst | 60-80°C, 6-8 hours |

| Deprotection | Aq. HCl, Acetic Acid, Aq. KHCO3, Acetic Anhydride | Reflux, then 5°C to 50°C |

Final Assembly of this compound

The final stage of the synthesis involves the condensation of the two key intermediates followed by deprotection to yield the target molecule.

Caption: Final condensation and deprotection steps.

Experimental Protocol: Condensation and Deprotection

-

EXA-aniline is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene containing o-cresol.

-

An acid catalyst, pyridinium (B92312) p-toluenesulfonate (PPTS) (0.03 to 0.3 equivalents based on EXA-aniline), is added.

-

The reaction mixture is heated to a temperature in the range of 90 to 130°C for approximately 16 hours or until the reaction is complete.

-

The resulting intermediate is then deprotected using methanesulfonic acid (MsOH) to yield this compound.

-

The final product is purified by suitable methods such as preparative HPLC or fractional crystallization.

| Parameter | Value |

| Reactants | EXA-aniline, EXA-trione |

| Solvent | Toluene, o-cresol |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Temperature | 90-130°C |

| Reaction Time | ~16 hours |

| Deprotection Reagent | Methanesulfonic acid (MsOH) |

Conclusion

This technical guide has outlined a robust and efficient convergent synthetic route for this compound. By providing detailed experimental protocols and summarizing key reaction parameters, this document serves as a valuable resource for researchers and professionals in the field of drug development. The presented synthesis strategy, which relies on the preparation and coupling of two key intermediates, offers a scalable and effective method for accessing this important cytotoxic agent for its application in advanced cancer therapeutics. Further optimization of individual steps may lead to even greater efficiency and yield, contributing to the wider availability of this critical pharmaceutical compound.

References

An In-Depth Technical Guide to (1R,9R)-Exatecan Mesylate: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,9R)-Exatecan mesylate is a synthetic, water-soluble derivative of the natural alkaloid camptothecin. It is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan (B1662903) and its analogs lead to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a stereoisomer of the more extensively studied (1S,9S)-Exatecan mesylate. The core structure is a hexacyclic ring system derived from camptothecin.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a full report)

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,9R)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione, methanesulfonate |

| Synonyms | (1R,9R)-DX8951f |

| CAS Number | 2938875-39-7[1] |

| Molecular Formula | C₂₅H₂₆FN₃O₇S[2] |

| Molecular Weight | 531.55 g/mol [2] |

| SMILES | O=S(C)(O)=O.O=C1--INVALID-LINK--(CC)C2=C(CO1)C(N3CC4=C5C6=C(CC[C@H]5N)C(C)=C(F)C=C6N=C4C3=C2)=O[3] |

| InChI | InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |

Physicochemical Properties

The physicochemical properties of exatecan mesylate contribute to its suitability as a therapeutic agent, particularly its water solubility, which is an improvement over the parent compound, camptothecin.

Table 2: Physicochemical Properties of Exatecan Mesylate

| Property | Value | Reference |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | >137°C (decomposes) | [] |

| Solubility | DMSO: 16.67 mg/mL (with sonication) | [2] |

| Water: Slightly soluble (with heating) | [] | |

| Methanol: Slightly soluble (with heating and sonication) | [] | |

| Storage | 4°C, stored under nitrogen, away from moisture | [2] |

Note: The melting point and solubility data are for "Exatecan Mesylate" and may not be specific to the (1R,9R) isomer.

Biological Activity and Mechanism of Action

Exatecan mesylate exerts its anticancer effects by inhibiting topoisomerase I. The (1S,9S) enantiomer is generally the more potent isomer.

Table 3: Biological Activity of Exatecan Mesylate

| Assay | Description | Value | Reference |

| Topoisomerase I Inhibition (IC₅₀) | Inhibition of DNA topoisomerase I | 2.2 µM (0.975 µg/mL) | [1] |

| Cytotoxicity (GI₅₀) - Breast Cancer Cell Lines | 50% growth inhibition | 2.02 ng/mL (average) | [] |

| Cytotoxicity (GI₅₀) - Colon Cancer Cell Lines | 50% growth inhibition | 2.92 ng/mL (average) | [] |

| Cytotoxicity (GI₅₀) - Gastric Cancer Cell Lines | 50% growth inhibition | 1.53 ng/mL (average) | [] |

| Cytotoxicity (GI₅₀) - Lung Cancer Cell Lines | 50% growth inhibition | 0.877 ng/mL (average) | [] |

Note: The biological activity data presented is for "Exatecan Mesylate" and is predominantly attributed to the (1S,9S) isomer.

Signaling Pathway of Topoisomerase I Inhibition

The primary mechanism of action of exatecan involves the trapping of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately inducing apoptosis.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow for DNA relaxation.

-

Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.

-

Data Analysis: The percentage of inhibition of DNA relaxation is calculated for each concentration of the compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

This assay determines the concentration at which a compound reduces the viability of cancer cells.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the evaluation of the antitumor activity of this compound in a mouse model with implanted human tumors.

Detailed Methodology:

-

Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.

-

Drug Administration: this compound is administered to the treatment group according to a predetermined dose and schedule (e.g., intravenous injection).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition is calculated.

Conclusion

This compound is a promising topoisomerase I inhibitor with potential applications in cancer therapy. While the (1S,9S) isomer is more potent, a thorough understanding of the properties and activity of the (1R,9R) isomer is valuable for a complete pharmacological profile. The detailed protocols provided in this guide offer a framework for the continued investigation of exatecan and its derivatives, facilitating the development of novel and more effective cancer treatments. Further research is warranted to fully elucidate the specific contributions and potential therapeutic applications of the (1R,9R) stereoisomer.

References

The Genesis of a Potent Topoisomerase I Inhibitor: An In-depth Technical Guide to the Discovery and Development of (1R,9R)-Exatecan Mesylate

For Researchers, Scientists, and Drug Development Professionals

(1R,9R)-Exatecan mesylate, a potent synthetic analogue of the natural product camptothecin (B557342), has emerged as a significant compound in the landscape of oncology drug development. Its journey from discovery to clinical investigation highlights a dedicated effort to enhance the therapeutic index of topoisomerase I inhibitors. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical and clinical evaluation.

Discovery and Rationale

Exatecan (B1662903) mesylate was designed to improve upon first-generation camptothecin analogues like topotecan (B1662842) and irinotecan.[1] The primary goals were to create a water-soluble compound with potent antitumor activity that does not require metabolic activation, thus potentially reducing inter-patient variability in clinical outcomes.[2]

Synthesis

The chemical synthesis of this compound is a complex, multi-step process. One common approach involves a convergent synthesis strategy, which includes the preparation of two key intermediates that are then condensed and subsequently deprotected to yield the final product. An alternative is a linear synthesis beginning with simpler aromatic compounds.

A frequently cited linear synthesis pathway commences with the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride.[3] This is followed by a series of reactions including reduction, nitration, intramolecular cyclization, and the formation of a key tetralone intermediate.[4] Subsequent steps involve the introduction of the amino group and the construction of the complete hexacyclic ring system.[3] The final step often involves the resolution of diastereomers and salt formation to yield this compound.[3]

Mechanism of Action

Exatecan mesylate exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme responsible for relaxing torsional strain in DNA during replication and transcription.[5] The drug stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[6] When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, triggering a cascade of events that ultimately leads to apoptotic cell death.[6]

Modeling studies suggest that exatecan's enhanced potency may stem from additional molecular interactions with the topoisomerase I-DNA complex compared to other camptothecins.[6] Specifically, it is proposed to form hydrogen bonds with the flanking DNA base and the amino acid residue N352 of topoisomerase I, in addition to the known interactions of other camptothecins.[6]

Preclinical Development

In Vitro Studies

Exatecan mesylate has demonstrated potent in vitro activity against a broad range of human cancer cell lines. Comparative studies have consistently shown its superiority over other camptothecin derivatives.

| Compound | Target | IC50 | Reference |

| Exatecan mesylate | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [7] |

| Cancer Cell Line | Exatecan mesylate GI50 (ng/mL) | Topotecan GI50 (ng/mL) | SN-38 GI50 (ng/mL) | Reference |

| Human Breast Cancer | 2.02 | - | - | [2] |

| Human Colon Cancer | 2.92 | - | - | [2] |

| Human Stomach Cancer | 1.53 | - | - | [2] |

| Human Lung Cancer | 0.88 | - | - | [2] |

| Various Cell Lines | - | 28x less active than Exatecan | 6x less active than Exatecan | [1] |

In Vivo Studies

Preclinical evaluation in animal models has further substantiated the antitumor efficacy of exatecan mesylate. Studies using human tumor xenografts in immunocompromised mice have shown significant tumor growth inhibition across various cancer types.

| Animal Model | Cancer Type | Dosing Schedule | Key Findings | Reference |

| SCID Mouse | Human Acute Myelogenous Leukemia | - | Potent activity against early and late stage leukemia | [1] |

| Nude Mice | Human Tumor Xenografts | - | Greater activity than irinotecan, topotecan, and lurtotecan | [1] |

Clinical Development

Exatecan mesylate has undergone extensive clinical investigation in Phase I and Phase II trials across a variety of solid and hematological malignancies.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of exatecan mesylate administered via different schedules.

| Study Identifier | Patient Population | Dosing Schedule | MTD | DLTs | Reference |

| - | Advanced Solid Malignancies | 30-min infusion every 3 weeks | 5 mg/m² | Neutropenia, Liver Dysfunction | [1] |

| NCT00045318 | Advanced Solid Tumors with Renal Dysfunction | IV over 30 mins on days 1-5, every 3 weeks | Dose-escalation study | - | [8] |

| - | Advanced Solid Malignancies | Weekly 24-hour infusion, 3 of every 4 weeks | 0.8 mg/m² (Minimally Pretreated), 0.53 mg/m² (Heavily Pretreated) | Neutropenia, Thrombocytopenia | [9] |

| - | Advanced Solid Tumors | 24-hour continuous infusion every 3 weeks | 2.4 mg/m² | Granulocytopenia | [10] |

| - | Advanced Solid Malignancies | 21-day continuous IV infusion | 0.15 mg/m²/day | Neutropenia, Thrombocytopenia | [11] |

Phase II Clinical Trials

Phase II trials have evaluated the efficacy of exatecan mesylate in specific cancer types.

| Study Identifier | Patient Population | Dosing Schedule | Key Findings | Reference |

| - | Untreated Metastatic Gastric Cancer | 30-min infusion daily for 5 days every 3 weeks | 2 partial responses, 18 stable disease | [12] |

| - | Metastatic Colorectal Carcinoma (5-FU resistant) | 30-min infusion daily for 5 days every 3 weeks | No significant activity | [13] |

| - | Advanced Non-Small Cell Lung Cancer | 30-min IV infusion for 5 days every 3 weeks | Limited activity | [14] |

Experimental Protocols

Topoisomerase I Inhibition Assay

A common method to assess the inhibitory activity of exatecan mesylate on topoisomerase I is the DNA relaxation assay.

Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors of the enzyme prevent this relaxation.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)

-

This compound

-

DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

A reaction mixture is prepared containing supercoiled plasmid DNA and assay buffer.

-

Varying concentrations of exatecan mesylate are added to the reaction mixtures.

-

The reaction is initiated by the addition of purified human topoisomerase I.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

The DNA isoforms (supercoiled and relaxed) are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA intercalating dye and visualized under UV light.

-

The intensity of the DNA bands is quantified to determine the extent of inhibition and to calculate the IC50 value.[2]

In Vivo Xenograft Study Protocol

Principle: To evaluate the antitumor efficacy of exatecan mesylate in a living organism by implanting human tumor cells into immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Cell culture medium

-

This compound

-

Vehicle control

Procedure:

-

Human tumor cells are cultured and harvested.

-

A specific number of cells are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives exatecan mesylate at a specified dose and schedule (e.g., intravenous administration). The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is continued for a predetermined period or until tumors in the control group reach a specific size.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology).

-

Tumor growth inhibition is calculated to assess the efficacy of the treatment.[5]

Phase I Clinical Trial Protocol (Example)

Title: A Phase I Study of this compound in Patients with Advanced Solid Malignancies.

Objectives:

-

To determine the MTD and DLTs of exatecan mesylate administered as a 30-minute intravenous infusion every 3 weeks.

-

To characterize the pharmacokinetic profile of exatecan mesylate.

-

To observe any preliminary evidence of antitumor activity.

Patient Population:

-

Patients with histologically or cytologically confirmed advanced solid tumors refractory to standard therapy.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

-

Adequate organ function.

Study Design:

-

Dose-escalation study using a standard 3+3 design.

-

Cohorts of 3-6 patients receive escalating doses of exatecan mesylate.

-

Dose escalation continues until the MTD is determined.

Treatment Plan:

-

Exatecan mesylate is administered as a 30-minute intravenous infusion on day 1 of a 21-day cycle.

-

Treatment continues until disease progression or unacceptable toxicity.

Assessments:

-

Safety and toxicity are monitored continuously.

-

Pharmacokinetic samples are collected during the first cycle.

-

Tumor response is assessed every two cycles.[1]

Conclusion

This compound is a potent, second-generation topoisomerase I inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its development represents a significant advancement in the field of camptothecin analogues, offering a potentially more favorable therapeutic profile. While further clinical investigation is ongoing to fully establish its role in cancer therapy, the comprehensive data gathered to date underscore its importance as a valuable cytotoxic agent, particularly as a payload for antibody-drug conjugates. The detailed understanding of its synthesis, mechanism, and clinical behavior provides a solid foundation for its continued development and application in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]

- 4. Portico [access.portico.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for five days every three weeks to patients with metastatic adenocarcinoma of the colon or rectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (1R,9R)-Exatecan Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,9R)-Exatecan mesylate (DX-8951f) is a potent, water-soluble, third-generation topoisomerase I inhibitor and a derivative of camptothecin (B557342).[1] Preclinical studies have demonstrated its significant antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor models, often showing superior efficacy compared to other camptothecin analogs such as topotecan (B1662842) and irinotecan's active metabolite, SN-38. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology. Detailed methodologies for key experimental assays are provided, along with visualizations of critical pathways and workflows to support further research and development.

Mechanism of Action

Exatecan (B1662903) mesylate exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription. By binding to the enzyme-DNA complex, exatecan mesylate prevents the re-ligation of the single-strand DNA breaks created by topoisomerase I. This stabilization of the "cleavable complex" leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]

In Vitro Efficacy

Exatecan mesylate has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.

Data Presentation

| Cell Line | Cancer Type | IC50 (nM) | GI50 (ng/mL) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 | - | [3] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | - | [3] |

| DMS114 | Small Cell Lung Cancer | 10.5 | - | [3] |

| DU145 | Prostate Cancer | 4.1 | - | [3] |

| Various Breast Cancer Lines | Breast Cancer | - | 2.02 (mean) | [4] |

| Various Colon Cancer Lines | Colon Cancer | - | 2.92 (mean) | [4] |

| Various Stomach Cancer Lines | Stomach Cancer | - | 1.53 (mean) | [4] |

| Various Lung Cancer Lines | Lung Cancer | - | 0.877 (mean) | [4] |

| Caki-1 | Clear Cell Renal Carcinoma | 37.0 | - | [5] |

| 786-O | Renal Cell Carcinoma | 291.6 | - | [5] |

| Raji | Burkitt's Lymphoma | 359.2 | - | [5] |

| JEG-3 | Choriocarcinoma | 29.0 | - | [5] |

| OVCAR-3 | Ovarian Cancer | 62.4 | - | [5] |

| PC-3 | Prostate Cancer | 200.7 | - | [5] |

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with serial dilutions of exatecan mesylate for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[7][8][9]

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in the presence of varying concentrations of exatecan mesylate in a reaction buffer at 37°C for 30 minutes.[8][9]

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent and a protein denaturant.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.[8]

-

Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form.[7][8]

In Vivo Efficacy

Exatecan mesylate has demonstrated significant antitumor activity in various preclinical tumor models.

Data Presentation

| Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Mice | HCT116 colorectal carcinoma xenograft | Not specified | 3% T/C | [10] |

| Mice | NCI-H460 lung cancer xenograft | Not specified | 23% T/C | [10] |

| Mice | MDA-MB-231 breast cancer xenograft | Not specified | 29% T/C | [10] |

| Rats | LS-174T colon tumor xenograft | Not specified | 44% T/C | [10] |

| Mice | MIA-PaCa-2 pancreatic cancer (early stage) | 15-300 mg/kg | 67-94% | [10] |

| Mice | BxPC-3 pancreatic cancer (early stage) | 15-300 mg/kg | 67-94% | [10] |

| Mice | BRCA1-deficient MX-1 TNBC xenografts | 10-15 µmol/kg (single dose of PEG-Exa) | Complete growth inhibition for >48 days | [11] |

T/C: Treatment/Control, a measure of antitumor efficacy.

Experimental Protocols

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[12][13]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly.[12]

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Exatecan mesylate is administered via a clinically relevant route (e.g., intravenous) at various doses and schedules.[12]

-

Efficacy Assessment: Tumor growth, animal body weight, and signs of toxicity are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.[12]

Pharmacokinetics

Preclinical and early clinical studies have characterized the pharmacokinetic profile of exatecan mesylate.

Data Presentation

| Species | Dosing | Clearance | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Reference |

| Human | 24-hour continuous infusion | ~3 L/h | ~40 L | ~14 hours | [14] |

| Human | Protracted 21-day infusion | 1.39 L/h/m² | 39.66 L | 27.45 hours (mean) | [1] |

| Human | Daily x 5 schedule in leukemia patients | 1.86 L/h/m² (Day 1) | 14.36 L/m² (steady-state) | 8.75 hours (mean) | [15] |

| Mice (PEG-Exa conjugate) | Single intraperitoneal dose | - | - | ~12 hours (apparent circulating) | [11] |

Experimental Protocols

-

Drug Administration: Exatecan mesylate is administered to animals or humans at various doses and schedules.

-

Sample Collection: Blood samples are collected at multiple time points post-administration.

-

Bioanalysis: Plasma concentrations of exatecan mesylate and its metabolites are determined using a validated analytical method (e.g., HPLC).

-

Data Analysis: Pharmacokinetic parameters are calculated using noncompartmental or compartmental analysis.[15]

Toxicology

Preclinical toxicology studies have identified the primary dose-limiting toxicities of exatecan mesylate.

-

Key Findings: The major toxicities observed in preclinical studies in rats and dogs are hematological (neutropenia and thrombocytopenia) and gastrointestinal.[16][17] Myelosuppression is consistently reported as the dose-limiting toxicity.[16][17] Dogs have been found to be more sensitive to the toxic effects of exatecan than rodents.[15]

-

Methodology Overview: Preclinical toxicology studies typically involve administering escalating doses of the drug to at least two animal species (one rodent and one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.[17][18][19][20] These studies involve regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Conclusion

The preclinical data for this compound strongly support its potent antitumor activity, driven by its effective inhibition of topoisomerase I. Its broad in vitro cytotoxicity and significant in vivo efficacy in various cancer models highlight its potential as a valuable therapeutic agent. The primary dose-limiting toxicities are manageable and predictable, primarily consisting of myelosuppression. The detailed experimental methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound. Further investigations, particularly those focusing on optimizing dosing schedules and exploring combination therapies, are warranted to fully realize the clinical utility of exatecan mesylate.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Portico [access.portico.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 20. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Cytotoxicity of (1R,9R)-Exatecan Mesylate

(1R,9R)-Exatecan mesylate , a semisynthetic and water-soluble camptothecin (B557342) derivative, has demonstrated significant potential as an antineoplastic agent. Its potent in vitro cytotoxicity against a broad spectrum of human cancer cell lines has positioned it as a compelling candidate for cancer therapy, including as a payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its in vitro cytotoxic properties, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

Exatecan (B1662903) mesylate exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[][2][3] Topoisomerase I is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] Exatecan mesylate stabilizes the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[2][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[][4] When a replication fork encounters this stabilized complex, the single-strand break is converted into a lethal double-strand break, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][4]

Notably, exatecan mesylate does not require enzymatic activation to exert its cytotoxic effects.[][5] It has been shown to be a more potent inhibitor of topoisomerase I than other camptothecin analogues such as camptothecin, topotecan, and SN-38 (the active metabolite of irinotecan).[][5][6] Furthermore, its activity is not significantly affected by the overexpression of the P-glycoprotein multidrug transporter, a common mechanism of drug resistance.[][7]

Quantitative Data on In Vitro Cytotoxicity

Exatecan mesylate has demonstrated superior potency in vitro compared to other clinically used camptothecin derivatives. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of exatecan mesylate against various human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Exatecan Mesylate

| Assay Target | IC50 Value |

| DNA Topoisomerase I | 2.2 µM (0.975 µg/mL)[8][9][10][11] |

Table 2: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

| Cell Line Category | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02[6][11] |

| Colon Cancer | 2.92[6][11] |

| Stomach Cancer | 1.53[6][11] |

| Lung Cancer | 0.88[6] / 0.877[11] |

| Other Neoplasms | 4.33[6] |

Table 3: Comparative In Vitro Cytotoxicity of Exatecan Mesylate

| Comparison | Fold Activity Increase of Exatecan |

| vs. SN-38 | 6-fold lower IC50[6] |

| vs. Topotecan | 28-fold lower IC50[6] |

| vs. SN-38 (in cell-based assays) | 7-30 times more active[] |

| vs. Topotecan (in cell-based assays) | 7-30 times more active[] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining the in vitro cytotoxicity of exatecan mesylate.

1. Cell Viability (Cytotoxicity) Assay

This assay is fundamental for measuring the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.

-

Drug Treatment: The cells are then treated with a range of concentrations of exatecan mesylate for a specified period, typically 72 hours.[4][6]

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[4][11] For the MTT assay, after the incubation period, the medium is removed, and MTT solution is added to each well.[11] After a further incubation, the formazan (B1609692) crystals formed are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[11] The results are then used to calculate the IC50 or GI50 values.

2. Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the TOP1-DNA cleavage complex.

-

Substrate Preparation: A DNA oligonucleotide is labeled at the 3'-end with a radioactive or fluorescent marker.[4]

-

Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a reaction buffer.[4]

-

Drug Incubation: Exatecan mesylate or other test compounds are added to the reaction mixture at various concentrations. A control reaction without the drug is also prepared.[4]

-

Incubation: The reaction mixtures are incubated to allow for the formation of the TOP1-DNA cleavage complexes.[4] The reaction is then stopped, and the DNA is analyzed by gel electrophoresis to visualize the amount of cleaved DNA, which corresponds to the level of TOP1cc stabilization.

Signaling Pathways and Visualizations

The primary mechanism of cell death induced by exatecan mesylate is apoptosis. The accumulation of DNA double-strand breaks triggers a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (1R,9R)-Exatecan Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,9R)-Exatecan mesylate (also known as DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin. It functions as a topoisomerase I inhibitor, a class of anticancer agents that trap the enzyme-DNA cleavage complex, leading to DNA single-strand breaks, replication fork arrest, and ultimately, apoptotic cell death.[1] Unlike its predecessor irinotecan, exatecan (B1662903) does not require enzymatic activation to exert its cytotoxic effects, which may contribute to reduced interindividual variability in patient response.[2] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of exatecan mesylate, compiling data from key preclinical and clinical studies.

Metabolism

Exatecan is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The principal isozymes involved in its biotransformation are CYP3A4 and CYP1A2 .[3] In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major enzyme responsible for the formation of the primary metabolite.[4]

The main metabolic pathway involves hydroxylation. The two major urinary metabolites identified in both rats and humans are:

UM-1 is the principal metabolite observed in liver microsome studies.[3][4] While the parent drug, exatecan, is a potent topoisomerase I inhibitor, the pharmacological activity of its metabolites has not been extensively detailed in the reviewed literature.

Pharmacokinetics

The pharmacokinetic profile of exatecan mesylate has been characterized in several Phase I and II clinical trials across various dosing schedules. A key feature of exatecan is the pH-dependent equilibrium between its active lactone form and inactive carboxylate form. The lactone form is favored in acidic conditions, while the carboxylate form predominates at physiological pH.

Summary of Pharmacokinetic Parameters

The pharmacokinetics of exatecan have been shown to be linear and dose-proportional within the studied dose ranges.[2][5][6] The following tables summarize key pharmacokinetic parameters from various clinical studies.

Table 1: Pharmacokinetic Parameters of Total Exatecan (Lactone + Carboxylate) in Patients with Advanced Solid Malignancies

| Dosing Schedule | Clearance (CL) (L/h/m²) | Volume of Distribution (Vd) (L) | Elimination Half-life (t½) (h) | Reference |

| 30-min infusion every 3 weeks | 2.1 ± 1.1 | - | 10.9 | [4] |

| 24-hour continuous infusion every 3 weeks | ~3 L/h (total) | ~40 | ~14 | [6][7] |

| Protracted 21-day continuous infusion | 1.39 ± 86.9% (CV) | 39.66 ± 197.4% (CV) | 27.45 (mean), 11.27 (median) | [2][5][8] |

| Weekly 30-min infusion | 2 | - | ~8 | [1] |

Table 2: Pharmacokinetic Parameters of Exatecan Lactone in Patients with Advanced Solid Malignancies

| Dosing Schedule | Clearance (CL) (L/h/m²) | Lactone:Total Drug Exposure Ratio (AUC) | Reference |

| 30-min infusion every 3 weeks | 6.8 ± 2.8 | 0.30 ± 0.08 | [4] |

Values are presented as mean ± standard deviation or as noted.

In a study involving a 30-minute infusion every 3 weeks, the ratio of the lactone concentration to the total drug concentration in plasma was approximately 0.81 at the end of the infusion, decreasing to 0.15 about 10 hours later.[4]

Experimental Protocols

The quantification of exatecan and its metabolites in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with fluorescence detection (FID) or tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation

Biological samples (plasma, urine) require processing to extract the analyte and remove interfering substances.

-

Solid-Phase Extraction (SPE): This is a common method for cleaning up samples and separating the lactone form from the total drug (lactone + carboxylate). C18 cartridges are typically used for this purpose.[3]

-

Protein Precipitation (PP): A simpler and high-throughput method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[9]

Bioanalytical Methodology: HPLC

A validated HPLC method is essential for the accurate determination of exatecan concentrations.

-

Objective: To determine the concentration of exatecan (lactone and/or total drug) in plasma.

-

Instrumentation: HPLC system with a fluorescence detector.

-

Chromatographic Conditions (Example from a study in mouse plasma):

-

Column: Reverse-phase ODS (Octadecylsilane) column.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (pH 3) in an 18:82 (v/v) ratio.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: Fluorescence detection with excitation and emission wavelengths typically around 375 nm and 445 nm, respectively.

-

-

Quantitation: The lower limit of quantitation (LLOQ) for both lactone and total drug has been reported to be as low as 0.20 ng/mL in human plasma and 3 ng/mL in mouse plasma.[3][5]

Bioanalytical Methodology: LC-MS/MS

For higher sensitivity and selectivity, particularly for simultaneous analysis of the parent drug and its metabolites or prodrugs, LC-MS/MS is employed.

-

Objective: Simultaneous, high-throughput quantification of exatecan and related compounds in plasma.

-

Instrumentation: HPLC system coupled to a triple-quadrupole tandem mass spectrometer.

-

Chromatographic Conditions (Example from a study in rat plasma):

-

Quantitation: LLOQ for exatecan has been reported at 0.5 ng/mL in rat plasma.[9]

Conclusion

This compound exhibits linear and dose-proportional pharmacokinetics. It is metabolized primarily by CYP3A4 and CYP1A2 into hydroxylated metabolites that are excreted in the urine. The drug's pharmacokinetic profile supports various administration schedules, from short infusions to protracted continuous infusions, with predictable exposure. The well-established bioanalytical methods, primarily HPLC and LC-MS/MS, allow for robust characterization of its absorption, distribution, metabolism, and excretion, providing a solid foundation for further clinical development and dose optimization. This technical guide summarizes the core pharmacokinetic and metabolic properties of exatecan, offering a valuable resource for professionals in the field of oncology drug development.

References

- 1. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

(1R,9R)-Exatecan Mesylate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,9R)-Exatecan mesylate (DX-8951f) is a potent, semi-synthetic, and water-soluble analogue of camptothecin (B557342).[][2] It functions as a highly effective inhibitor of DNA topoisomerase I, a critical enzyme involved in managing DNA topology during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan (B1662903) induces single-strand breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately leading to apoptotic cell death.[5][6] Preclinical studies have consistently demonstrated its superior potency compared to other camptothecin derivatives like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).[2][7] This enhanced activity, coupled with its favorable physicochemical properties, has positioned exatecan as a key payload in the development of next-generation antibody-drug conjugates (ADCs), most notably trastuzumab deruxtecan (B607063) (Enhertu®/DS-8201a).[][9] This guide provides an in-depth overview of the biological activity of exatecan mesylate, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerase I (Top1) alleviates torsional stress in DNA by inducing transient single-strand breaks. The process involves a nucleophilic attack by a catalytic tyrosine residue in the enzyme on a DNA phosphodiester bond, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc).[5] This allows the DNA to rotate freely around the intact strand. Under normal conditions, the enzyme rapidly re-ligates the broken strand, completing the catalytic cycle.[10]

Exatecan, like other camptothecin derivatives, exerts its cytotoxic effect by acting as an interfacial inhibitor.[5] It intercalates into the DNA at the site of the single-strand break and binds to the Top1cc, forming a stable ternary complex (Top1-DNA-Exatecan).[10][11] This binding event physically prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[6] The persistence of these stabilized Top1cc lesions is not cytotoxic in itself but becomes lethal when encountered by the DNA replication machinery.[12] The collision of a replication fork with a trapped Top1cc leads to the formation of an irreversible and highly toxic DNA double-strand break, which subsequently triggers the DNA damage response (DDR) pathways and, if the damage is irreparable, apoptosis.[6][12]

Figure 1. Mechanism of action of this compound.

In Vitro Biological Activity

Exatecan mesylate has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, consistently showing superior potency compared to other topoisomerase I inhibitors.[2][7] Its inhibitory concentration is often in the nanomolar to picomolar range.[13][14]

Comparative Cytotoxicity

Studies comparing exatecan to SN-38 and topotecan have shown its IC50 values to be significantly lower, indicating greater potency. For instance, against a panel of 32 human cancer cell lines, exatecan's average IC50 values were 6- and 28-fold lower than those of SN-38 and topotecan, respectively.[7]

| Inhibitor | Target | IC50 (µg/mL) | IC50 (µM) | Source |

| Exatecan mesylate | Topoisomerase I | 0.975 | 2.2 | [4][7][15][16] |

| SN-38 | Topoisomerase I | 2.71 | - | [7] |

| Topotecan | Topoisomerase I | 9.52 | - | [7] |

| Camptothecin | Topoisomerase I | 23.5 | - | [7] |

| Table 1: Comparative IC50 values for the inhibition of Topoisomerase I extracted from murine P388 leukemia cells. |

Growth Inhibition in Human Cancer Cell Lines

The growth inhibitory (GI50) or cytotoxic (IC50) activity of exatecan has been quantified in numerous cancer cell lines.

| Cell Line Category | Mean GI50/IC50 (ng/mL) | Source |

| Breast Cancer | 2.02 | [7][15] |

| Colon Cancer | 2.92 | [7][15] |

| Stomach Cancer | 1.53 | [7][15] |

| Lung Cancer | 0.88 | [7][15] |

Table 2: Mean growth inhibitory concentrations (GI50) of exatecan mesylate against various human cancer cell line panels after 72-hour treatment.

| Cell Line | Cancer Type | IC50 (nM) | Source |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.9 | [17] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.0 | [17] |

| DMS114 | Small Cell Lung Cancer | 8.25 | [17] |

| DU145 | Prostate Cancer | 4.50 | [17] |

| SK-BR-3 | Breast Cancer (HER2+) | Subnanomolar range | [14] |

| NCI-N87 | Gastric Cancer (HER2+) | ~0.17 | [18] |

Table 3: Specific IC50 values of exatecan in various human cancer cell lines.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the potent antitumor activity of exatecan observed in vitro. It has shown significant efficacy in models of pancreatic, gastric, and breast cancer, often outperforming standard-of-care agents.[19][20][21]

| Cancer Model | Cell Line | Animal Model | Treatment | Key Outcomes | Source |

| Pancreatic Cancer | MIA-PaCa-2, BxPC-3 | Orthotopic Mouse | 15, 25 mg/kg, i.v. | Significantly inhibited primary tumor growth and metastasis; superior to gemcitabine. | [19][22] |

| Gastric Adenocarcinoma | SC-6 | Nude Mice | i.v. doses at 4-day intervals | Greater antitumor activity than CPT-11 (irinotecan) or topotecan. | [21] |

| Ovarian Cancer | - | Nude Mice | i.p. and i.v. | High growth inhibition (51-94%); more active when administered weekly. | [20] |

| BRCA1-deficient Breast Cancer | MX-1 | Xenograft Mouse | Single 10 µmol/kg dose of PEG-Exatecan conjugate | Complete tumor growth suppression for over 40 days. | [23] |

Table 4: Summary of in vivo efficacy of exatecan mesylate in preclinical models.

Clinical Pharmacokinetics

Phase I clinical trials have evaluated exatecan mesylate administered via various schedules. The pharmacokinetics were generally found to be dose-proportional.[7][24]

| Parameter | Value (Mean) | Administration Schedule | Source |

| Elimination Half-life (t½) | 7.13 hours | 24-hour weekly infusion | [24] |

| Total Body Clearance (CL) | 1.73 L/h/m² | 24-hour weekly infusion | [24] |

| Clearance (CL) | 1.39 L/h/m² | 21-day continuous infusion | [7] |

| Volume of Distribution (Vd) | 39.66 L | 21-day continuous infusion | [7] |

| Steady-State Concentration (Css) | 6.88 - 19.41 ng/mL | 21-day continuous infusion (at 0.15-0.30 mg/m²/day) | [7] |

Table 5: Pharmacokinetic parameters of exatecan mesylate in patients with advanced solid malignancies.

The principal dose-limiting toxicities observed in clinical trials were hematological, primarily neutropenia and thrombocytopenia.[3][7]

Role in Antibody-Drug Conjugates (ADCs)

Despite its potent antitumor activity, the clinical development of exatecan as a standalone agent was hampered by its therapeutic window.[9][25] However, its high potency, distinct mechanism of action, and favorable chemical properties make it an ideal payload for ADCs. By attaching exatecan to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered preferentially to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[9]

A slightly modified derivative of exatecan, known as DXd, is the payload in several highly successful ADCs, including:

-

Trastuzumab Deruxtecan (T-DXd, Enhertu®): Targets HER2-expressing cancers.[]

-

Patritumab Deruxtecan: Targets HER3.

-

Datopotamab Deruxtecan: Targets TROP2.

The high potency of the exatecan derivative allows for a high drug-to-antibody ratio (DAR), often around 8, contributing to the profound efficacy of these ADCs.[][9] Furthermore, the membrane permeability of the released payload enables a "bystander effect," where the payload can diffuse from the target cancer cell and kill adjacent, antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[][18]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol outlines a typical luminescence-based assay to determine the IC50 value of exatecan by quantifying ATP, an indicator of metabolically active cells.[13][17]

Figure 2. General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a serial dilution of exatecan mesylate. Control wells contain vehicle-treated cells (negative control) and media only (background).

-

Incubation: Plates are incubated for a specified duration (typically 72 hours).

-

ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal in the presence of ATP.

-

Detection: After a brief incubation to stabilize the signal, luminescence is measured using a microplate reader.

-

Analysis: The background luminescence is subtracted, and the viability of treated cells is expressed as a percentage relative to the vehicle-treated controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software.[13][17]

Topoisomerase I Cleavage Complex Isolation (RADAR Assay)

The RADAR (Rapid Approach to DNA Adduct Recovery) assay can be used to quantify the amount of Top1 covalently trapped on DNA following drug treatment.[13]

Methodology:

-

Treatment: Cells (e.g., DU145) are treated with varying concentrations of exatecan or other Top1 inhibitors for a short duration (e.g., 30 minutes).

-

Lysis & DNA Isolation: Cells are lysed, and genomic DNA, along with covalently bound proteins, is isolated using methods like alcohol precipitation.

-

Immunoblotting: The isolated DNA-protein complexes are denatured, and the amount of trapped Top1 is quantified by standard immunoblotting (Western blot) techniques using an antibody specific for Topoisomerase I.

-

Normalization: The amount of trapped Top1 is normalized to the total amount of DNA loaded in each lane to ensure accurate comparison.[13]

Conclusion

This compound is a highly potent topoisomerase I inhibitor with a well-defined mechanism of action that leads to cancer cell death. Its superior in vitro and in vivo activity compared to earlier camptothecin analogues has established it as a benchmark compound. While its development as a standalone chemotherapeutic agent was limited, its exceptional potency has been successfully leveraged in the field of antibody-drug conjugates, where it serves as a transformative cytotoxic payload. The clinical success of exatecan-based ADCs like trastuzumab deruxtecan highlights the profound therapeutic potential of this molecule and underscores its importance in the landscape of modern oncology drug development.

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]